molecular formula C7H10BrFO B6214851 2-bromo-1-(1-fluorocyclopentyl)ethan-1-one CAS No. 2751615-51-5

2-bromo-1-(1-fluorocyclopentyl)ethan-1-one

Cat. No.: B6214851
CAS No.: 2751615-51-5
M. Wt: 209.1
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Description

2-bromo-1-(1-fluorocyclopentyl)ethan-1-one is an organic compound with the molecular formula C8H12BrFO It is a brominated ketone with a fluorocyclopentyl group attached to the ethanone backbone

Properties

CAS No.

2751615-51-5

Molecular Formula

C7H10BrFO

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-fluorocyclopentyl)ethan-1-one typically involves the bromination of 1-(1-fluorocyclopentyl)ethan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(1-fluorocyclopentyl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-bromo-1-(1-fluorocyclopentyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-fluorocyclopentyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can lead to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(2-fluorophenyl)ethan-1-one
  • 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
  • 2-bromo-1-(1-fluorocyclohexyl)ethan-1-one

Uniqueness

2-bromo-1-(1-fluorocyclopentyl)ethan-1-one is unique due to the presence of both a bromine atom and a fluorocyclopentyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

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